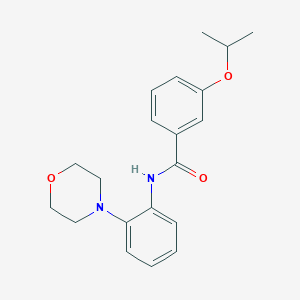![molecular formula C19H14Cl2N2O3S B278542 N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278542.png)
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease (AD).
Wirkmechanismus
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide exerts its pharmacological effects by inhibiting gamma-secretase, an enzyme that cleaves APP to produce Aβ peptides. By inhibiting gamma-secretase, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide reduces the production of Aβ peptides and promotes the production of shorter, less toxic peptides. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide also inhibits the Notch signaling pathway by preventing the cleavage of Notch receptors, which are involved in cell differentiation and survival.
Biochemical and Physiological Effects
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of Aβ production, induction of apoptosis in cancer cells, enhancement of neural stem cell differentiation, and reduction of platelet activation. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has also been found to have anti-inflammatory and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in lab experiments is its high potency and specificity for gamma-secretase inhibition. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied and characterized, and its pharmacological effects have been well-documented. However, one of the limitations of using N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide, including:
1. Development of more potent and selective gamma-secretase inhibitors with fewer off-target effects.
2. Investigation of the effects of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide on other signaling pathways and cellular processes, such as autophagy and mitochondrial function.
3. Evaluation of the safety and efficacy of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide in clinical trials for the treatment of AD, cancer, and cardiovascular diseases.
4. Identification of biomarkers for predicting the response to N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide treatment and monitoring its pharmacological effects.
5. Development of novel drug delivery systems for N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide to improve its bioavailability and reduce its toxicity.
In conclusion, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its high potency and specificity for gamma-secretase inhibition make it a valuable tool for scientific research, but its potential toxicity and off-target effects should be carefully considered. Further research is needed to fully understand the pharmacological effects of N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide and its potential clinical applications.
Synthesemethoden
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can be synthesized by the reaction of 2,4-dichlorophenol with acetic anhydride to form 2,4-dichlorophenoxyacetic acid, which is then coupled with 4-aminophenylthiophene-2-carboxamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is purified and characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including AD, cancer, and cardiovascular diseases. In AD, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to inhibit the production of Aβ peptides, which are the main components of amyloid plaques in the brains of AD patients. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has also been found to promote the differentiation of neural stem cells and enhance cognitive function in animal models of AD.
In cancer research, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been studied for its ability to inhibit the Notch signaling pathway, which is involved in the development and progression of various types of cancer. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
In cardiovascular research, N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been studied for its potential anti-inflammatory and anti-thrombotic effects. N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has been found to inhibit the activation of platelets and reduce the formation of blood clots, which are major contributors to cardiovascular diseases.
Eigenschaften
Produktname |
N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide |
|---|---|
Molekularformel |
C19H14Cl2N2O3S |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-12-3-8-16(15(21)10-12)26-11-18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-27-17/h1-10H,11H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
XIMWQOHDFOGSCT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)